N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
CAS No.:
Cat. No.: VC19768164
Molecular Formula: C14H12Cl2N2O2S
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl2N2O2S |
|---|---|
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |
| Standard InChI Key | VUMDYLMCBDTATC-RQZCQDPDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Introduction
N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound belonging to the class of hydrazones. It is characterized by the presence of a hydrazone functional group (-C=N-NH-), which plays a crucial role in its chemical properties and potential applications. This compound is synthesized through a condensation reaction involving 2,6-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide, typically in organic solvents like ethanol or methanol under reflux conditions.
Synthesis and Preparation
The synthesis of N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves a condensation reaction between 2,6-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Synthesis Conditions:
| Reagents | Solvent | Conditions |
|---|---|---|
| 2,6-Dichlorobenzaldehyde | Ethanol or Methanol | Reflux |
Biological Activities and Applications
N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is studied for its biological activities, particularly in antimicrobial and anticancer research. Preliminary studies suggest that this compound may inhibit certain enzymes and disrupt cellular processes associated with oxidative stress and apoptosis pathways.
Potential Applications:
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Antimicrobial Research: Investigated for its potential to inhibit microbial growth.
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Anticancer Research: Examined for its ability to disrupt cancer cell processes.
Chemical Reactions and Mechanisms
The compound can engage in various chemical reactions due to its hydrazone functional group. Its mechanism of action involves interaction with specific molecular targets within biological systems, potentially affecting enzyme activity and cellular pathways.
Chemical Reaction Types:
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Condensation Reactions: Used in its synthesis.
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Nucleophilic Substitution: Possible due to the presence of halogens.
Scientific Uses and Future Directions
N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide serves as a reagent in the synthesis of more complex organic molecules, contributing to advancements in medicinal chemistry and materials science. Further research is needed to fully explore its potential applications and biological activities.
Future Research Directions:
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Medicinal Chemistry: Investigating its role in drug synthesis.
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Materials Science: Exploring its use in developing new materials.
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